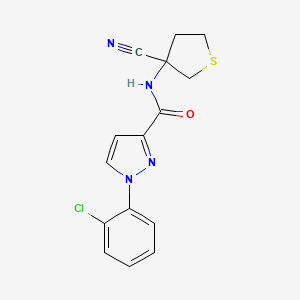
1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to inhibit the activity of certain enzymes, which makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide involves its ability to bind to the active site of enzymes such as GSK-3β, thereby inhibiting their activity. This leads to a decrease in the phosphorylation of downstream targets, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide have been extensively studied. It has been shown to have an effect on various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been linked to the regulation of glucose metabolism and insulin signaling.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide in lab experiments include its ability to selectively inhibit the activity of certain enzymes, which can be useful in studying their function. However, its limitations include its potential toxicity and the need for further studies to determine its safety in vivo.
Orientations Futures
There are several future directions for the study of 1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide. These include further studies to determine its safety and efficacy in vivo, the development of new derivatives with improved properties, and the exploration of its potential applications in the treatment of various diseases. Additionally, the use of this compound in combination with other drugs may also be explored to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide involves several steps. The first step involves the reaction of 2-chlorobenzonitrile with 3-mercapto-1,2,4-triazole in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.
Applications De Recherche Scientifique
1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to inhibit the activity of certain enzymes such as glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β activity has been linked to the treatment of various diseases such as Alzheimer's disease, bipolar disorder, and diabetes.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c16-11-3-1-2-4-13(11)20-7-5-12(19-20)14(21)18-15(9-17)6-8-22-10-15/h1-5,7H,6,8,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQQLNRGDBAKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=NN(C=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2469258.png)
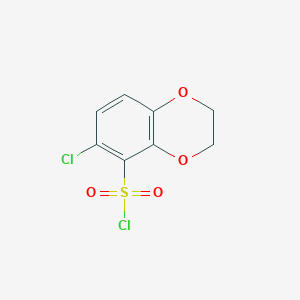
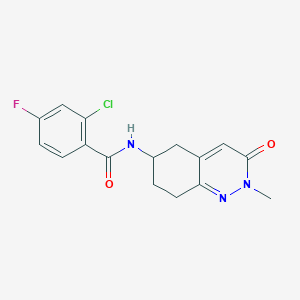
![3-(3,4-Dichlorophenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2469264.png)
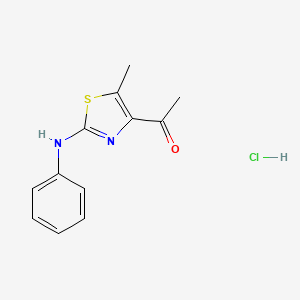

![N-(2,5-difluorophenyl)-2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2469269.png)
![N-(3-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2469270.png)

![Methyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2469275.png)
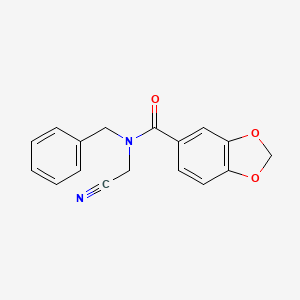
![N1-(sec-butyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2469277.png)

